molecular formula C19H21ClN4O4S B2587358 N-(5-chloro-2-methoxyphenyl)-2-(tetrahydrofuran-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide CAS No. 1396792-91-8

N-(5-chloro-2-methoxyphenyl)-2-(tetrahydrofuran-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide

Cat. No.: B2587358
CAS No.: 1396792-91-8
M. Wt: 436.91
InChI Key: CBUUKGDPEAPCFL-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(tetrahydrofuran-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a complex synthetic organic compound designed for advanced pharmacological and chemical research. This molecule features a multi-heterocyclic core structure, incorporating dihydrothiazolopyridine and tetrahydrofuran rings, which are motifs of significant interest in medicinal chemistry for their potential bioactivity. The 5-chloro-2-methoxyphenyl group suggests potential for targeted receptor interaction. This compound is intended for use solely in laboratory research settings, primarily as a reference standard or a key intermediate in the synthesis of novel chemical entities for drug discovery programs. Researchers can utilize it to explore structure-activity relationships (SAR), enzyme inhibition, or cellular signaling pathways. As with all our products, this compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately in a controlled laboratory environment.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(oxolane-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O4S/c1-27-14-5-4-11(20)9-13(14)22-19(26)24-7-6-12-16(10-24)29-18(21-12)23-17(25)15-3-2-8-28-15/h4-5,9,15H,2-3,6-8,10H2,1H3,(H,22,26)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUUKGDPEAPCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(tetrahydrofuran-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a synthetic compound with potential pharmaceutical applications. Its complex structure includes a thiazolo[5,4-c]pyridine core, which is often associated with various biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H21ClN4O4SC_{19}H_{21}ClN_{4}O_{4}S with a molecular weight of 436.91 g/mol. The structural features include:

  • A thiazolo[5,4-c]pyridine core.
  • Chloro and methoxy substituents on the phenyl ring.
  • Carboxamide groups that enhance biological interactions.

Biological Activity Overview

Research indicates that compounds with a thiazolo[5,4-c]pyridine core exhibit a range of biological activities including:

  • Antimicrobial properties : Effective against various bacterial strains.
  • Antitumor activity : Potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory effects : Mitigating inflammatory responses in cellular models.

The biological activities are attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell survival and proliferation.
  • Receptor Modulation : Interaction with various receptors can alter signaling pathways critical for cellular function.
  • Cell Cycle Arrest : Inducing cell cycle arrest can lead to apoptosis in cancer cells.

Antimicrobial Activity

A study evaluated the antimicrobial effects of compounds similar to this compound against several bacterial strains. Results showed significant inhibition against:

  • Staphylococcus aureus
  • Escherichia coli
    These findings suggest that the compound could be developed as a novel antibiotic agent .

Antitumor Activity

Research conducted on the antitumor effects demonstrated that derivatives of thiazolo[5,4-c]pyridine significantly reduced tumor growth in xenograft models. The mechanism involved apoptosis induction through caspase activation and modulation of Bcl-2 family proteins .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 (µM)Reference
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli20
AntitumorHuman cancer cells10
Anti-inflammatoryMacrophage cell line25

Comparison with Similar Compounds

Structural Analogues with Thiazolo[5,4-c]pyridine Cores

Compounds sharing the thiazolo[5,4-c]pyridine scaffold but differing in substituents include:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Notes Reference
N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide C₁₆H₁₆ClN₃O₃S₂ 397.89 5-chlorothiophene carbonyl, tetrahydrofuran carboxamide Blood coagulation inhibition
N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide C₁₉H₁₄N₄O₃S₂ 410.47 Benzo[d]thiazole carbonyl, furan carboxamide Not specified (research compound)
N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide C₂₁H₁₈N₄O₃S₂ 438.52 Methoxyindole carbonyl, thiophene carboxamide Antitumor, anti-inflammatory

Key Insights :

  • The target compound’s tetrahydrofuran carboxamide group distinguishes it from analogs with furan or thiophene carboxamides .
Analogues with Heterocyclic Cores and Chloro-Substituted Aromatics

Compounds with chloro-substituted aromatic groups but divergent cores:

Compound Name Molecular Formula Molecular Weight Core Structure Key Functional Groups Biological Activity Notes Reference
N-(5-chloro-2-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide C₁₆H₁₃ClN₂O₄S 364.80 Thieno[3,2-b]pyridine Chloro-methoxyphenyl, hydroxy, methyl Antimicrobial, anticancer
N-(5-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide C₁₄H₁₀ClN₃O₂S 327.77 Thiazolo[3,2-a]pyrimidine Chloro-methylphenyl, oxo-group Anti-inflammatory

Key Insights :

  • The dual carboxamide groups (tetrahydrofuran and phenyl) provide multiple hydrogen-bonding sites absent in simpler chloro-aromatic derivatives .
Substituent-Driven Functional Comparisons
  • Chloro vs. Fluoro/Bromo Substituents :
    • Chloro groups (as in the target compound) improve metabolic stability compared to bromo or fluoro analogs (e.g., 5-(4-bromophenyl)-N-[...]furan-2-carboxamide) .
  • Methoxy vs. Hydroxy Groups :
    • Methoxy substituents (target compound) reduce polarity vs. hydroxy groups (e.g., N-(5-chloro-2-hydroxyphenyl)-[...]pyrazole-5-carboxamide), enhancing membrane permeability .

Q & A

Q. What are the critical steps and analytical methods for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, including condensation and cyclization, with careful control of temperature, solvent selection (e.g., dichloromethane or DMF), and reaction time. Key intermediates require purification via column chromatography (eluent: dichloromethane/ethyl acetate mixtures). Final structural confirmation relies on HPLC for purity assessment and NMR spectroscopy (¹H/¹³C) for functional group verification. For example, tetrahydrofuran-2-carboxamido moieties are confirmed via carbonyl signals at ~170 ppm in ¹³C NMR .

Q. How do researchers validate the compound’s structural integrity and purity?

A combination of IR spectroscopy (to detect amide C=O stretches at ~1650 cm⁻¹), mass spectrometry (for molecular ion peaks matching the exact mass), and X-ray crystallography (if crystals are obtainable) is used. Purity is quantified via HPLC with UV detection at λ = 254 nm, ensuring <2% impurities .

Q. What initial biological screening protocols are recommended for this compound?

Begin with in vitro assays targeting receptors or enzymes associated with the thiazolo-pyridine scaffold (e.g., kinase inhibition or GPCR modulation). Use fluorescence polarization or SPR to measure binding affinity (reported as IC₅₀ or Kd). Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) are critical to rule off-target effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Use a Design of Experiments (DoE) approach to test variables like base selection (e.g., DBU vs. K₂CO₃), solvent polarity, and stoichiometry. Evidence suggests DBU enhances amide coupling efficiency in similar thiazolo-pyridines . Scale-up requires transitioning from batch to flow chemistry for exothermic steps, with inline IR monitoring to track intermediate formation .

Q. How to resolve contradictions between computational binding predictions and experimental affinity data?

Discrepancies often arise from solvation effects or protein flexibility. Employ molecular dynamics simulations (100 ns trajectories) to assess binding pocket flexibility. Validate with mutagenesis studies (e.g., alanine scanning on predicted interaction residues) and retest affinity. Cross-reference with X-ray co-crystallography if possible .

Q. What strategies are effective in determining metabolic stability and aldehyde oxidase (AO) susceptibility?

Use human liver microsomes (HLMs) and recombinant AO enzymes to quantify metabolic turnover. LC-MS/MS identifies major metabolites (e.g., hydroxylation or demethylation products). For AO-specific liability, compare degradation rates in HLMs with/without AO inhibitors like hydralazine. Computational tools (e.g., MetaSite) predict metabolic hotspots .

Q. How to address batch-to-batch variability in bioactivity due to synthetic impurities?

Conduct HPLC-MS/MS impurity profiling to identify side products (e.g., dechlorinated byproducts or incomplete cyclization). Use preparative HPLC to isolate impurities and test their bioactivity. Adjust reaction quenching protocols (e.g., rapid cooling to -20°C) to minimize degradation .

Methodological Notes

  • Synthetic References : Multi-step protocols from emphasize base selection (e.g., DBU for amidation) and protective group strategies (e.g., Fmoc for amine intermediates).
  • Analytical Cross-Validation : highlights the necessity of orthogonal methods (NMR + HRMS) to confirm stereochemistry in tetrahydrofuran rings.
  • Biological Relevance : underscores the importance of comparing bioactivity across structural analogs (e.g., chloro vs. trifluoromethyl substituents) to refine SAR models.

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